molecular formula C11H17NO2 B1420279 4-(3-Methoxypropoxy)benzylamine CAS No. 1094783-71-7

4-(3-Methoxypropoxy)benzylamine

Cat. No. B1420279
M. Wt: 195.26 g/mol
InChI Key: DONXVVIPTWDLSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzylamine derivatives has been extensively studied . For instance, microbial oxidation of 2-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylthiobenzimidazole to a useful proton pump inhibitor, sodium 2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl] methylsulfinyl]-1H benzimidazole (Rabeprazole), has been examined in over 650 microorganisms .

Scientific Research Applications

Antiarrhythmic Properties

  • 4-Substituted benzylamines, including compounds similar to 4-(3-Methoxypropoxy)benzylamine, have shown potential as antiarrhythmic agents. They have been studied for their effects on experimental cardiac arrhythmias, with some derivatives demonstrating significant activity (Remy, Van Saun, & Engelhardt, 1975).

Histamine H3 Receptor Antagonism

  • Certain 4-(aminoalkoxy)benzylamines, closely related to 4-(3-Methoxypropoxy)benzylamine, have been prepared and screened for their activity at the human histamine H3 receptor. They exhibited subnanomolar binding affinities and were found to be antagonists in cell-based models (Apodaca et al., 2003).

Material Science Applications

  • 4-(3-Methoxypropoxy)benzylamine and similar compounds have been used in the synthesis of monomers, polymers, copolymers, resins, and coated silicas. These materials are designed as artificial substrates of benzylamine oxidase, a type of enzyme (Bertini et al., 1999).
  • In another application, benzylamine has been utilized for the surface passivation of perovskite films in solar cells, improving their moisture-resistance and electronic properties (Wang et al., 2016).

Chemical Synthesis

  • Benzylamines, including those structurally related to 4-(3-Methoxypropoxy)benzylamine, have been used in the synthesis of various chemical compounds, demonstrating the versatility of these amines in organic synthesis (Short, Dunnigan, & Ours, 1973).

Analytical Chemistry

  • 4-Hydroxy-3-methoxy benzylamine, a similar compound, has been used in the spectrophotometric determination of monoamine oxidase activity, illustrating its utility in biochemical assays (Christ, Rakow, Fernandes, & Magour, 1973).

Safety And Hazards

The safety data sheet for a similar compound, Benzylamine, indicates that it is a combustible liquid that causes severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed or in contact with skin .

properties

IUPAC Name

[4-(3-methoxypropoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-13-7-2-8-14-11-5-3-10(9-12)4-6-11/h3-6H,2,7-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONXVVIPTWDLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxypropoxy)benzylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Montanaro, M Bertinaria, B Rolando… - Bioorganic & medicinal …, 2013 - Elsevier
Neutrophils play a pivotal role in the pathophysiology of multiple human inflammatory diseases. Novel pharmacological strategies which drive neutrophils to undergo programmed cell …
Number of citations: 13 www.sciencedirect.com

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